

The Discovery and Development of I-BET282E (Molibresib): A Technical Guide

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Compound of Interest		
Compound Name:	I-Bet282E	
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Introduction: **I-BET282E**, also known as Molibresib and GSK525762, is a potent, orally bioavailable, small-molecule pan-inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] The BET family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic "readers" that recognize acetylated lysine residues on histones.[1][3] This interaction plays a pivotal role in chromatin remodeling and the transcriptional activation of key genes involved in cell proliferation, differentiation, and inflammation.[1][4] By disrupting this interaction, BET inhibitors can downregulate the expression of oncogenes such as c-MYC, making them a promising therapeutic target in oncology and inflammatory diseases.[1][5] This guide details the discovery, mechanism of action, preclinical profile, and clinical development of **I-BET282E**.

Discovery and Medicinal Chemistry

The development of **I-BET282E** originated from the optimization of the in vivo tool molecule I-BET151 (GSK1210151A).[5][6][7] The primary strategic goal was to improve upon existing chemical series by enhancing ligand efficiency and lipophilic efficiency. This focus aimed to create a candidate with improved physicochemical properties suitable for clinical progression. [8] Through a structure- and property-based optimization approach, medicinal chemists successfully modified the I-BET151 scaffold to yield **I-BET282E**, a molecule with a more favorable profile for clinical studies.[6]

Mechanism of Action

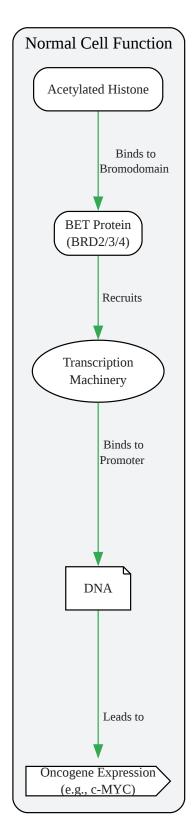


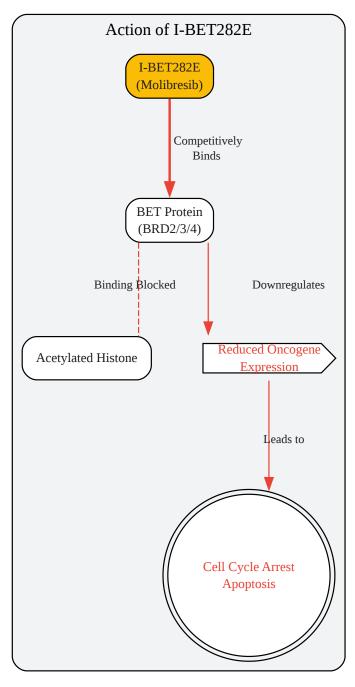




I-BET282E functions as a competitive inhibitor at the acetyl-lysine binding pocket of the bromodomains of BET proteins.[4][9] Normally, these bromodomains recognize and bind to acetylated lysine residues on histone tails, which recruits transcriptional machinery to specific gene promoters, leading to gene expression.[1] **I-BET282E** mimics the endogenous acetyllysine moiety, occupying the binding pocket and thereby displacing BET proteins from chromatin.[4] This prevents the assembly of transcriptional complexes and suppresses the expression of BET-dependent genes, including critical oncogenic drivers.[10]







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Caption: Mechanism of I-BET282E Action.



Preclinical Profile In Vitro Activity

I-BET282E is a pan-inhibitor, demonstrating potent and selective activity against all eight BET bromodomains.[11] Its inhibitory activity has been characterized using various cell-free and cell-based assays.

Target	Assay Type	Value	Reference
BET Proteins	Cell-Free IC50	~35 nM	[9]
BRD2, BRD3, BRD4	TR-FRET pIC50	6.4 - 7.7	[11]
BET Bromodomains	Binding Kd	50.5 – 61.3 nM	[9]
BET Bromodomains	FRET IC50 (vs H4 peptide)	32.5 – 42.5 nM	[9]

Pharmacokinetics

Pharmacokinetic studies in animal models demonstrated that **I-BET282E** possesses properties suitable for oral administration.

Species	Dose & Route	Parameter	Value	Reference
Male CD1 Mouse	1 mg/kg (i.v.)	Vss	1.9 L/kg	[11]
Clb	23 mL/min/kg	[11]		
3 mg/kg (p.o.)	Bioavailability (F)	51%	[11]	
Male Wistar Han Rat	1 mg/kg (p.o.)	Cmax	125 ng/mL	[11]
Tmax	1 hour	[11]		
AUC0-t	467 ng h/mL	[11]	_	

In Vivo Efficacy



Preclinical studies demonstrated the therapeutic potential of **I-BET282E** in various disease models. It has shown significant anti-inflammatory effects, demonstrating efficacy in a rat collagen-induced arthritis (CIA) model.[2] In oncology, it has shown antitumor activity in preclinical models of NUT carcinoma (NC) and other solid and hematologic malignancies.[1]

Clinical Development of Molibresib (GSK525762)

I-BET282E advanced into clinical trials under the name Molibresib (GSK525762). Phase I and II studies have evaluated its safety, tolerability, and preliminary efficacy as a monotherapy in various cancers.

Study ID	Phase	Indication(s)	Key Findings & RP2D	Most Common Adverse Events	Reference
NCT0158770 3	1/11	NUT Carcinoma & other solid tumors	RP2D: 80 mg once daily. Preliminary proof-of-concept in NUT Carcinoma (4 PRs in 19 patients).	Thrombocyto penia (51%), GI events (nausea, vomiting, diarrhea; 22-42%), anemia (22%), fatigue (20%).	[1][12]
NCT0194385 1	1/11	Hematologic Malignancies (AML, NHL, MM, MDS, CTCL)	RP2D: 75 mg daily (MDS), 60 mg daily (CTCL). Modest antitumor activity (ORR: 13%).	Diarrhea (50%), nausea (46%), thrombocytop enia (40%).	[13]



Several combination therapy trials were initiated but were later withdrawn or terminated, including combinations with fulvestrant in breast cancer (NCT02964507), etoposide/platinum in NUT carcinoma (NCT04116359), and entinostat in solid tumors and lymphomas (NCT03925428).[14] The primary dose-limiting toxicity observed across studies has been thrombocytopenia.[8][10]

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is a common method to quantify the binding affinity of inhibitors to bromodomains.

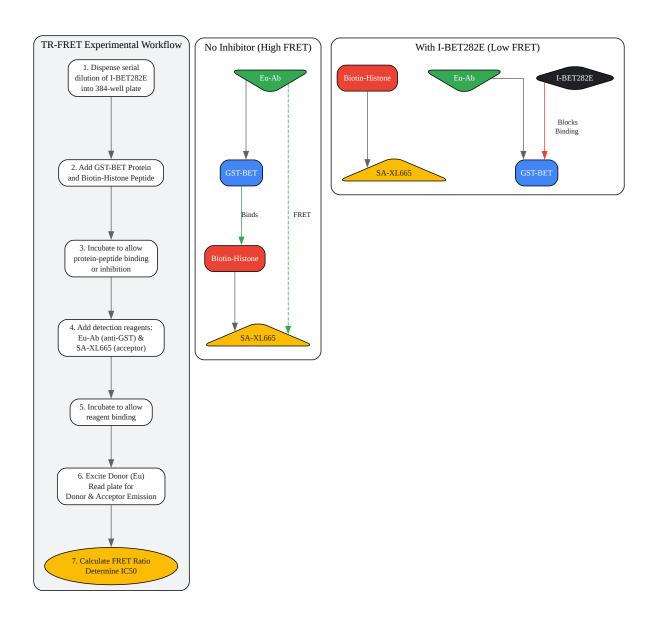
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain. The bromodomain is labeled with a donor fluorophore (e.g., Europium cryptate) via an anti-GST antibody, and the histone peptide is labeled with an acceptor fluorophore (e.g., XL665) via streptavidin. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor like **I-BET282E** competes with the histone peptide for binding to the bromodomain, decreasing the FRET signal.

General Methodology:

- Reagent Preparation: Prepare solutions of GST-tagged BET bromodomain, biotinylated histone H4 peptide, Europium-labeled anti-GST antibody, and Streptavidin-XL665.
- Compound Plating: Serially dilute I-BET282E in an appropriate buffer and dispense into a low-volume 384-well plate.
- Protein-Peptide Incubation: Add the BET bromodomain and histone peptide to the wells and incubate to allow for binding.
- Detection: Add the detection reagents (antibody and streptavidin conjugates) and incubate to allow for labeling.
- Signal Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at both the donor and acceptor wavelengths.



• Data Analysis: Calculate the ratio of acceptor to donor fluorescence and plot against the inhibitor concentration to determine the IC50 value.





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Caption: TR-FRET Assay Workflow and Principle.

Conclusion

I-BET282E (Molibresib) represents a well-characterized pan-BET inhibitor that progressed from a focused medicinal chemistry optimization effort to clinical evaluation in a range of malignancies. Its development has provided valuable insights into the therapeutic potential and challenges of targeting the BET family of epigenetic readers. While monotherapy has shown modest clinical activity, the primary dose-limiting toxicity of thrombocytopenia remains a significant hurdle. Future development will likely focus on combination strategies and intermittent dosing schedules to enhance the therapeutic window and unlock the full potential of this class of inhibitors.

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